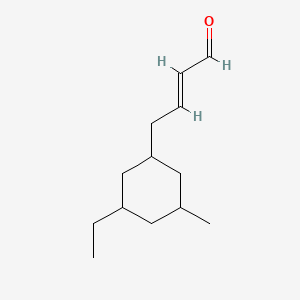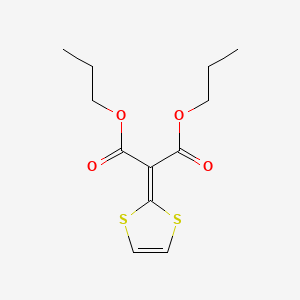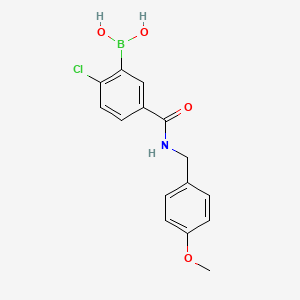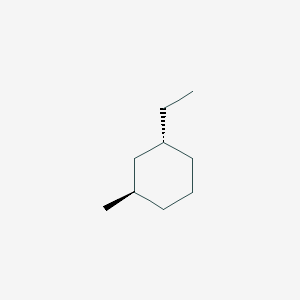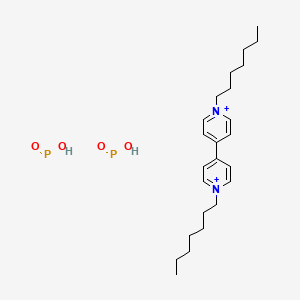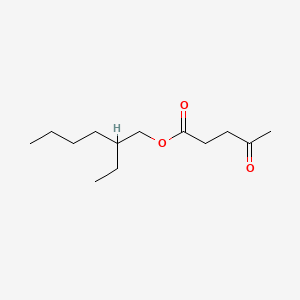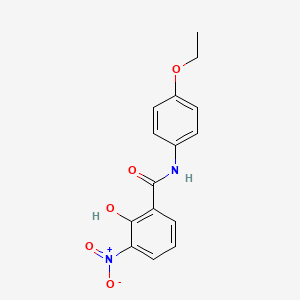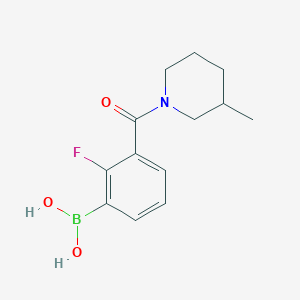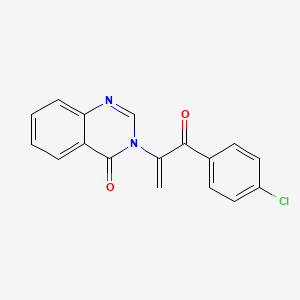
4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinona, 3-(1-(4-clorobenzoil)etenil)- es un compuesto orgánico sintético que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y han sido ampliamente estudiadas por sus posibles aplicaciones terapéuticas. El compuesto en cuestión presenta un núcleo de quinazolinona con un grupo 4-clorobenzoil y un sustituyente etenil, lo que lo convierte en una estructura única con posibles propiedades farmacológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4(3H)-Quinazolinona, 3-(1-(4-clorobenzoil)etenil)- típicamente involucra los siguientes pasos:
Formación del núcleo de Quinazolinona: Esto se puede lograr mediante la ciclación de derivados del ácido antranílico con formamida o sus derivados en condiciones ácidas o básicas.
Introducción del grupo 4-Clorobenzoil: El núcleo de quinazolinona luego se hace reaccionar con cloruro de 4-clorobenzoil en presencia de una base como piridina o trietilamina para formar el derivado 4-clorobenzoil.
Adición del grupo Etenil:
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la cromatografía, puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4(3H)-Quinazolinona, 3-(1-(4-clorobenzoil)etenil)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los derivados correspondientes de quinazolinona.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para producir productos de quinazolinona reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo 4-clorobenzoil, utilizando nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Derivados de quinazolinona oxidados.
Reducción: Productos de quinazolinona reducidos.
Sustitución: Derivados de quinazolinona sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4(3H)-Quinazolinona, 3-(1-(4-clorobenzoil)etenil)- involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión del receptor. Estas interacciones pueden conducir a varios efectos biológicos, incluyendo la inhibición de la proliferación celular, la inducción de la apoptosis o la modulación de las respuestas inmunitarias.
Comparación Con Compuestos Similares
Compuestos Similares
4(3H)-Quinazolinona: El compuesto padre sin los grupos 4-clorobenzoil y etenil.
3-(4-Clorobenzoil)-4(3H)-Quinazolinona: Un compuesto similar con solo el grupo 4-clorobenzoil.
3-(Etenil)-4(3H)-Quinazolinona: Un compuesto similar con solo el grupo etenil.
Singularidad
4(3H)-Quinazolinona, 3-(1-(4-clorobenzoil)etenil)- es único debido a la presencia de los grupos 4-clorobenzoil y etenil, que pueden conferir propiedades farmacológicas distintas en comparación con sus análogos. La combinación de estos sustituyentes puede mejorar la afinidad de unión del compuesto a los objetivos moleculares y mejorar su actividad biológica general.
Propiedades
Número CAS |
108664-34-2 |
|---|---|
Fórmula molecular |
C17H11ClN2O2 |
Peso molecular |
310.7 g/mol |
Nombre IUPAC |
3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-13(18)9-7-12)20-10-19-15-5-3-2-4-14(15)17(20)22/h2-10H,1H2 |
Clave InChI |
TWIZMHPAYRYPKE-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


